
3-Hydroxy-3-(4-methoxyphenyl)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-(4-methoxyphenyl)butanenitrile is a chemical compound with the CAS Number: 600735-58-8 . It has a molecular weight of 191.23 and its IUPAC name is 3-hydroxy-3-(4-methoxyphenyl)butanenitrile . It is in the form of an oil .
Molecular Structure Analysis
The InChI code for 3-Hydroxy-3-(4-methoxyphenyl)butanenitrile is 1S/C11H13NO2/c1-11(13,7-8-12)9-3-5-10(14-2)6-4-9/h3-6,13H,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
3-Hydroxy-3-(4-methoxyphenyl)butanenitrile is an oil-like substance stored at room temperature . It has a molecular weight of 191.23 .Aplicaciones Científicas De Investigación
Synthesis of Chiral Auxiliaries and Planar-Chiral Metallocenes
3-Hydroxy-3-(4-methoxyphenyl)butanenitrile is involved in the synthesis of complex chiral compounds, such as (3S)-4-methoxybutane-1,3-diol, which serves as an auxiliary for the creation of planar-chiral metallocenes. This process includes steps like isomerically pure acetal formation, O-methylation, and hydrolysis to yield diol (S)-4, further utilized in synthesizing planar-chiral ferrocene derivatives (Geisler & Helmchen, 2006).
Enzymatic Resolution and Synthesis of Bioactive Compounds
Another application is the lipase-catalyzed enantiomer separation of related compounds to synthesize bioactive molecules like (R)-GABOB and (R)-carnitine hydrochloride. This method demonstrates the potential of 3-Hydroxy-3-(4-methoxyphenyl)butanenitrile and its derivatives in creating optically pure substances through enzymatic resolution, followed by chemical reactions for generating significant pharmacological agents (Kamal, Khanna, & Krishnaji, 2007).
Photovoltaic Research
In the field of renewable energy, derivatives of 3-Hydroxy-3-(4-methoxyphenyl)butanenitrile are explored for their role in polymer solar cells. Studies focusing on regioregular poly(3-hexylthiophene) (RR-P3HT) based devices highlight the impact of annealing on the performance, suggesting that these compounds may influence the efficiency and stability of solar cells, thereby contributing to advancements in photovoltaic technologies (Li, Shrotriya, Yao, & Yang, 2005).
Biosynthetic Pathways for Chemical Production
Research has also been conducted on the design and construction of non-natural pathways for producing 1,2,4-butanetriol from glucose, using malate as an intermediate. This innovative approach signifies the potential of utilizing 3-Hydroxy-3-(4-methoxyphenyl)butanenitrile and its derivatives in creating biosynthetic routes for the production of important chemicals from renewable resources, thus reducing reliance on petroleum-based feedstocks (Li, Cai, Li, & Zhang, 2014).
Alcohol Dehydrogenase Inhibition
In the biomedical field, derivatives related to 3-Hydroxy-3-(4-methoxyphenyl)butanenitrile have been investigated for their ability to inhibit liver alcohol dehydrogenase. This research provides insights into the development of potential therapeutic agents for the treatment of alcohol-related disorders, showcasing the diverse applications of this compound in medicinal chemistry (Chadha, Leidal, & Plapp, 1985).
Propiedades
IUPAC Name |
3-hydroxy-3-(4-methoxyphenyl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(13,7-8-12)9-3-5-10(14-2)6-4-9/h3-6,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNKLKNTAAMQFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)(C1=CC=C(C=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dimethylsulfamoyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2842621.png)
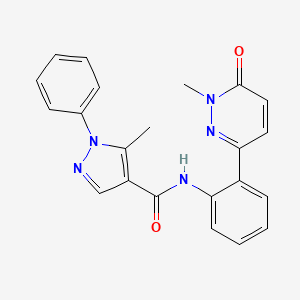
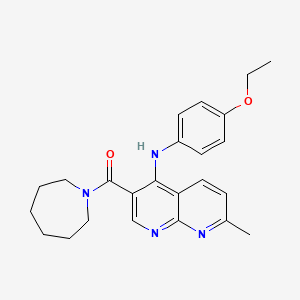

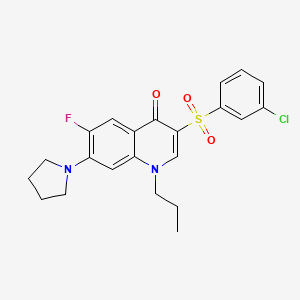
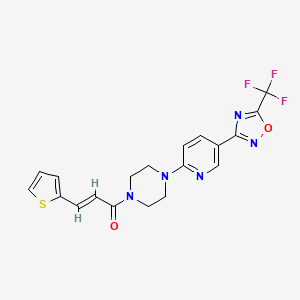
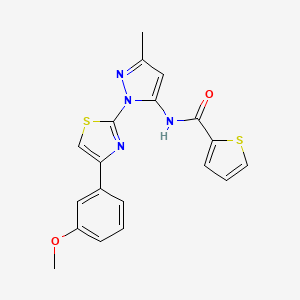
![2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2842636.png)
![2,6-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2842638.png)

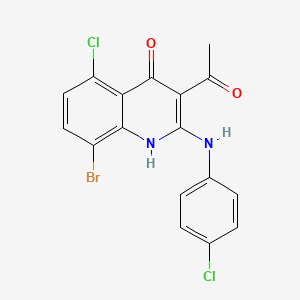
![ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)
![1-methyl-N~4~-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2842643.png)
